molecular formula C15H12F3NO3S B5652055 Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate

Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate

Cat. No.: B5652055
M. Wt: 343.3 g/mol
InChI Key: BMWCXZNJDGHYMO-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate is a synthetic thiophene-based compound designed for advanced chemical biology and oncology research. Thiophene carboxamides are a significant class of heterocyclic compounds recognized for their diverse pharmacological potential, particularly in anticancer applications . Compounds sharing this core structure have been investigated as multi-targeted agents, demonstrating promising dual inhibitory activity against key oncological targets. Specifically, structurally similar ortho-amino thiophene carboxamides have shown potent cytotoxicity against gastrointestinal solid cancer cell lines, such as HepG-2 and HCT-116, by acting as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin polymerization . The mechanism of action for this class of compounds involves a synergistic effect. VEGFR-2 inhibition suppresses tumor angiogenesis, thereby cutting off the blood supply essential for tumor growth and metastasis . Concurrently, inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis . This apoptotic activity is often correlated with an elevation of p53 protein levels, an increase in the Bax/Bcl-2 ratio, and activation of effector caspases such as caspase-3/7 . The incorporation of the trifluoroacetyl group in this molecule is a strategic modification intended to enhance its binding affinity and metabolic stability, potentially leading to improved pharmacological properties. This product is intended for research use by qualified scientists, specifically for in vitro screening against cancer cell lines, investigations into kinase signaling pathways, and studies on mitotic inhibition mechanisms. It is supplied as a research chemical and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 5-phenyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-2-22-13(20)10-8-11(9-6-4-3-5-7-9)23-12(10)19-14(21)15(16,17)18/h3-8H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWCXZNJDGHYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate has emerged as a valuable pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor for the synthesis of various bioactive compounds. The trifluoroacetyl group enhances the compound's lipophilicity, which is beneficial for drug design and development.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene-based compounds exhibit antimicrobial properties. This compound has been investigated for its potential effectiveness against various bacterial strains. The presence of the phenyl and trifluoroacetyl groups in its structure may contribute to its biological activity by facilitating interactions with microbial targets .

Anticancer Potential

Thiophene derivatives are known for their anticancer properties. Research has shown that this compound can inhibit cancer cell proliferation in vitro, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, including:

Nucleophilic Substitution Reactions

The trifluoroacetyl group can be replaced by nucleophiles, leading to the formation of new compounds with diverse functionalities. This property is particularly useful in synthesizing more complex thiophene derivatives that may have enhanced biological activities or novel properties .

Coupling Reactions

This compound can participate in coupling reactions, allowing for the construction of larger molecular frameworks necessary for drug discovery and development .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in material science:

Organic Electronics

Thiophene derivatives are widely studied for their electronic properties, making them suitable candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and overall device performance .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; suggested mechanism involves disruption of bacterial cell membranes.
Anticancer PropertiesInduced apoptosis in cancer cell lines; further research needed to clarify mechanisms of action.
Organic SynthesisShowed high reactivity in nucleophilic substitution reactions; useful for synthesizing complex thiophene derivatives.

Comparison with Similar Compounds

Key Observations :

  • Compounds with amino groups (e.g., ) exhibit higher reactivity due to nucleophilic NH₂, whereas the trifluoroacetyl group reduces nucleophilicity, favoring resistance to enzymatic degradation.

Physicochemical Properties

Property Target Compound Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate
Molecular Weight ~375.3 g/mol (estimated) 322.3 g/mol 379.4 g/mol
Solubility Low (high lipophilicity) Moderate (polar nitro group) Low (acetyl and phenyl groups)
Crystallinity Likely amorphous Crystalline (nitro enhances packing) Triclinic system observed in brominated analogs

Notes:

  • The trifluoroacetyl group significantly increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility .
  • Nitro-substituted analogs exhibit higher polarity, enhancing solubility in polar solvents .

Biological Activity

Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes several key functional groups that contribute to its biological properties:

  • Thiophene Ring : Enhances reactivity and biological interactions.
  • Trifluoroacetyl Group : Increases lipophilicity and metabolic stability, which could enhance bioavailability.
  • Phenyl Group : May facilitate interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group is known to modulate the compound's pharmacokinetic properties, potentially influencing its efficacy in various biological assays.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.05 µg/mL
Escherichia coli0.1 µg/mL
Mycobacterium tuberculosis0.02 µg/mL

These results suggest that the compound possesses potent antimicrobial activity, particularly against drug-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer effects. Research indicates that it may inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Evaluation

A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 1 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa1.0Apoptosis induction
MCF71.5Cell cycle arrest (G1 phase)
A5490.8Caspase activation

Safety and Toxicity Profile

Evaluating the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary studies indicate low cytotoxicity against normal mammalian cells (IC50 > 64 µg/mL), suggesting a favorable safety margin for further development.

Q & A

Q. Advanced Experimental Design

  • Reagent Ratios : Stoichiometric excess (1.2–1.5 eq) of trifluoroacetylating agents improves acylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
  • Analytical Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction progression .
  • Side Reaction Mitigation : Use anhydrous solvents to prevent hydrolysis of the trifluoroacetyl group .

What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and ethyl ester signals (δ 1.3–4.3 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (δ 160–170 ppm) and CF₃ peaks (δ 110–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.08) .

How can X-ray crystallography resolve ambiguities in structural assignments?

Q. Advanced Structural Analysis

  • SHELX Suite : Refinement using SHELXL for precise bond-length/angle measurements, especially for the thiophene ring and trifluoroacetyl group .
  • Twinned Data Handling : SHELXE robustly processes twinned crystals, common in fluorinated compounds .
  • Validation : Cross-check with computed DFT models to confirm stereoelectronic effects .

What biological activities have been reported for structurally analogous thiophene derivatives?

Q. Basic Activity Profile

  • Anticancer : Analogues inhibit proliferation in HeLa and MCF-7 cell lines (IC₅₀: 10–50 μM) via apoptosis induction .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀: ~15 μM) observed in compounds with similar acylated amino groups .

How should researchers design assays to evaluate the anticancer potential of this compound?

Q. Advanced Experimental Design

  • Cell Lines : Use panels (e.g., NCI-60) to assess selectivity.
  • Controls : Include cisplatin (positive) and vehicle (negative) .
  • Mechanistic Studies :
    • Flow cytometry for apoptosis (Annexin V/PI staining).
    • Western blotting for caspase-3 activation .

How do substituent variations impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights

SubstituentActivity Trend (vs. Parent Compound)Source
Phenyl at C5 ↑ Anticancer (2-fold IC₅₀ improvement)
Trifluoroacetyl ↑ Metabolic stability (CYP450 resistance)
Ethyl ester ↓ Solubility, ↑ membrane permeability

How can conflicting bioactivity data across studies be resolved?

Q. Data Contradiction Analysis

  • Purity Verification : HPLC (≥95% purity) to exclude impurities as confounding factors .
  • Assay Reproducibility : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .
  • Structural Confirmation : Re-analyze disputed compounds via 2D NMR (COSY, HSQC) .

What computational methods predict binding modes with biological targets?

Q. Advanced Modeling

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 or kinases .
  • MD Simulations : GROMACS for stability assessment (RMSD < 2 Å over 100 ns) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (trifluoroacetyl group) .

What analytical methods ensure batch-to-batch consistency in purity?

Q. Quality Control Strategies

  • HPLC : C18 column, acetonitrile/water gradient (retention time: 8.5 min) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.